![molecular formula C17H17ClN4O3S B2703804 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-65-9](/img/structure/B2703804.png)

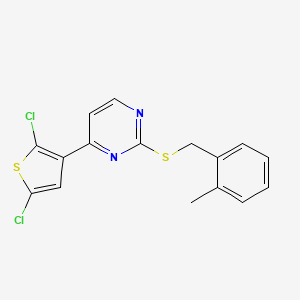

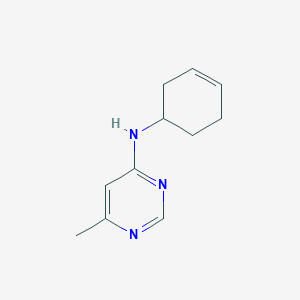

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been found to inhibit cyclooxygenase (cox) enzymes .

Mode of Action

It is known that benzothiazole derivatives can inhibit cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .

Biochemical Pathways

The inhibition of cox enzymes by benzothiazole derivatives can affect the production of thromboxane, prostaglandins, and prostacyclin . These compounds play a crucial role in inflammation and pain signaling, among other physiological processes.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.

Result of Action

The inhibition of cox enzymes by benzothiazole derivatives can lead to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can result in anti-inflammatory effects.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzothiazole derivatives .

Biochemical Analysis

Biochemical Properties

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits COX-2 more selectively than COX-1, reducing inflammation with fewer gastrointestinal side effects . Additionally, it binds to certain receptors in the central nervous system, potentially modulating neurotransmitter release and offering neuroprotective effects .

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it enhances cell survival and reduces oxidative stress by upregulating antioxidant enzymes . In immune cells, it modulates cytokine production, thereby influencing the immune response. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . The compound also interacts with nuclear receptors, influencing gene expression related to inflammation and oxidative stress . Furthermore, it can inhibit certain kinases, thereby modulating signaling pathways that control cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it shows potent anti-inflammatory and neuroprotective effects. Prolonged exposure can lead to a decrease in its efficacy due to metabolic degradation . Stability studies indicate that the compound remains stable under controlled conditions but can degrade under extreme pH or temperature . Long-term studies in vitro and in vivo have shown sustained benefits in reducing inflammation and protecting neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it effectively reduces inflammation and oxidative stress without significant side effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects are observed, where doses above a certain level do not increase efficacy but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown into active and inactive metabolites . These metabolites are then excreted via the renal and biliary pathways .

Properties

IUPAC Name |

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-10-9-13(25-20-10)16(23)21-5-7-22(8-6-21)17-19-14-12(24-2)4-3-11(18)15(14)26-17/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQHJDANYFGQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol](/img/structure/B2703724.png)

![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)

![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/new.no-structure.jpg)

![5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2703743.png)